molecular formula C9H9NO B1513037 4-Cyclopropylpicolinaldehyde

4-Cyclopropylpicolinaldehyde

Cat. No.: B1513037
M. Wt: 147.17 g/mol
InChI Key: UIIUOZIVDVOQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylpicolinaldehyde is a heterocyclic aldehyde featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and an aldehyde functional group. Its structure combines the aromaticity of pyridine with the steric and electronic effects of the cyclopropyl group, which may influence reactivity and binding properties in biological systems.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

4-cyclopropylpyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO/c11-6-9-5-8(3-4-10-9)7-1-2-7/h3-7H,1-2H2

InChI Key

UIIUOZIVDVOQNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Properties

Compound Name CAS Number Key Functional Groups Similarity Score Reference
4-Cyclopropylaniline hydrochloride 1588440-94-1 Cyclopropyl, aniline, HCl salt 0.96
Unspecified analogue 485402-64-0 (Data not provided) 0.96
Unspecified analogue 30273-11-1 (Data not provided) 0.92

Notes:

  • The similarity scores (0.92–0.96) suggest these analogues share core structural motifs, such as cyclopropyl or aromatic systems. However, specific functional group variations (e.g., aldehyde vs. aniline) likely lead to differences in reactivity and applications.
  • The absence of detailed physicochemical or biological data in the provided evidence precludes a direct functional comparison (e.g., solubility, stability, binding affinity).

Functional Group Analysis

  • Aldehyde vs. Carboxylic Acid : describes 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which shares a heterocyclic backbone but replaces the aldehyde with a carboxylic acid. Carboxylic acids typically exhibit higher polarity and hydrogen-bonding capacity compared to aldehydes, impacting solubility and intermolecular interactions .
  • Cyclopropyl Substituents: The cyclopropyl group in 4-Cyclopropylpicolinaldehyde may confer steric hindrance and unique electronic effects compared to non-cyclopropyl analogues. For example, cyclohexyl substituents (as in ’s 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) introduce bulkier, more lipophilic characteristics .

Limitations of Available Data

The provided evidence lacks critical details for a rigorous comparison:

  • No physicochemical data (e.g., melting point, logP) for this compound or its analogues.
  • No biological or toxicity studies specific to the compound. highlights that toxicological properties of structurally complex analogues often remain understudied .

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